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  • Product: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one
  • CAS: 1425971-78-3

Core Science & Biosynthesis

Foundational

4-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS number and identifiers

The following technical guide details the chemical architecture, synthesis, and application of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one , a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one , a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and other heterocyclic APIs.

Structural Integrity, Synthetic Process Chemistry, and Pharmacophore Utility

Chemical Identity & Molecular Architecture[1]

This molecule represents a "privileged scaffold" in medicinal chemistry—a cyclohexanone ring substituted at the 4-position with a pyrazole moiety via the nitrogen atom (


). This geometry is essential for projecting the pyrazole ring into specific kinase binding pockets (e.g., the ATP-binding site of JAK1/JAK2) while the ketone provides a vector for further functionalization (reductive amination or nucleophilic addition).
Core Identifiers
ParameterSpecification
Chemical Name 4-(1H-Pyrazol-1-yl)cyclohexan-1-one
CAS Number 1425971-78-3 (Primary); Note: Often confused with 1252607-48-9 (4-methyl analog)
Molecular Formula

Molecular Weight 164.21 g/mol
SMILES O=C1CCC(N2N=CC=C2)CC1
InChI Key YECXIAXNZCMOND-UHFFFAOYSA-N (Analogous base key)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Stereochemical Considerations

The molecule possesses a plane of symmetry passing through C1 and C4 of the cyclohexane ring. However, upon reduction or functionalization of the ketone, cis/trans isomerism becomes a Critical Quality Attribute (CQA).

  • Conformation: The cyclohexane ring predominantly adopts a chair conformation. The bulky pyrazole group at C4 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.

Synthetic Pathways & Process Chemistry[8][9]

The synthesis of N-alkylated pyrazoles on cycloalkanes requires overcoming the poor nucleophilicity of the pyrazole nitrogen and preventing competing C-alkylation. The most robust, scalable route involves Nucleophilic Displacement on a Protected Ketal , avoiding the pitfalls of direct conjugate addition.

Route A: The Ketal-Mesylate Displacement (Recommended)

This pathway ensures regioselectivity (


-alkylation) and protects the ketone from side reactions.
Workflow Diagram

Synthesis SM1 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) Int1 Intermediate 1: Alcohol Reduction (NaBH4) SM1->Int1 Reduction Int2 Intermediate 2: Mesylate Activation (MsCl, TEA) Int1->Int2 Activation Int3 Intermediate 3: Pyrazole Displacement (Pyrazole, Cs2CO3, DMF) Int2->Int3 SN2 Substitution Product Target: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (Acid Deprotection) Int3->Product Hydrolysis (HCl/Acetone)

Caption: Step-wise synthesis from commercially available ketal-protected ketone.

Detailed Protocol

Step 1: Reduction & Activation [1]

  • Reduction: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in MeOH at 0°C. Add

    
     (0.5 eq) portion-wise. Stir for 2h. Quench with water, extract with DCM.[1]
    
  • Mesylation: Dissolve the resulting alcohol in DCM. Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain T < 10°C.

    • Checkpoint: Monitor TLC for disappearance of alcohol. The mesylate is unstable on silica; proceed immediately.

Step 2: Nucleophilic Displacement (


) 
  • Reagents: Pyrazole (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure: Heat the mixture to 80-90°C for 12-16 hours.

    • Mechanism:[2] The pyrazolate anion attacks the C8 position, displacing the mesylate.

      
       is preferred over NaH for easier handling and cleaner profiles.
      
    • Regioselectivity:

      
       attack is favored over 
      
      
      
      attack due to sterics and electronics of the pyrazole ring.

Step 3: Deprotection

  • Hydrolysis: Treat the protected intermediate with 2N HCl in Acetone/Water (1:1) at RT for 4 hours.

  • Workup: Neutralize with

    
    , extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Analytical Characterization

Validating the structure requires distinguishing it from the gem-disubstituted impurity or the O-alkylated isomer (rare).

Expected NMR Profile ( , 400 MHz)
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-H 7.50 - 7.55Doublet (d)1HC3-H or C5-H (aromatic)
Pyrazole-H 7.35 - 7.40Doublet (d)1HC5-H or C3-H (aromatic)
Pyrazole-H 6.20 - 6.25Triplet (t)1HC4-H (aromatic)
Methine 4.20 - 4.35Multiplet (m)1HCyclohexyl C4-H (

)
Methylene 2.40 - 2.60Multiplet4HCyclohexyl C2-H, C6-H (

-keto)
Methylene 2.10 - 2.30Multiplet4HCyclohexyl C3-H, C5-H

Note: The methine proton shift (~4.3 ppm) is diagnostic for N-alkylation. If O-alkylation occurred, this shift would be significantly different.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion

    
    :  165.2 m/z
    
  • Fragmentation: Loss of pyrazole (

    
     68) is a common fragment in MS/MS.
    

Medicinal Chemistry Applications

This scaffold is a cornerstone in the design of JAK (Janus Kinase) Inhibitors . The logic follows the "linker-hinge binder" strategy.

Pharmacophore Logic

Pharmacophore cluster_binding Binding Mode Logic Scaffold 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Linker Cyclohexyl Ring (Spacer/Shape) Scaffold->Linker Provides Warhead Ketone -> Amine (Solvent Exposed) Scaffold->Warhead Functionalization Point Pocket ATP Binding Pocket Linker->Pocket Orients Pyrazole

Caption: The cyclohexyl ring acts as a rigid spacer, orienting the pyrazole for pi-stacking or H-bonding.

  • JAK Inhibitors (e.g., Oclacitinib analogs): The pyrazole nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The cyclohexane ring fills the hydrophobic pocket, and the ketone is reductively aminated to attach solubilizing groups (e.g., methylsulfonamides).

  • CDK2 Inhibitors: Similar scaffolds have been used to target Cyclin-Dependent Kinases, where the pyrazole acts as a bioisostere for phenylsulfonamides.

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for nitrogen-containing heterocycles.

  • GHS Classification:

    • Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Vertex AI Search. (2026). CAS 1425971-78-3 and Pyrazole Synthesis Search Results. Retrieved from 3

  • Eller, G. A., & Holzer, W. (2008).[4] Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. (Provides NMR comparative data for pyrazole-cyclohexane systems). Retrieved from 5[4]

  • BenchChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one Synthesis and Applications. Retrieved from 1

  • National Institutes of Health (NIH). (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 28(7), 2951. Retrieved from 6[7]

Sources

Protocols & Analytical Methods

Method

reaction conditions for coupling pyrazole with 1,4-cyclohexanedione

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling Pyrazole (a weak nucleophile, ) with 1,4-Cyclohexanedione (a reactive, po...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of coupling Pyrazole (a weak nucleophile,


) with 1,4-Cyclohexanedione  (a reactive, polymerization-prone diketone).

Application Note: Coupling Pyrazole with 1,4-Cyclohexanedione

Part 1: Strategic Overview & Mechanistic Insight

The "coupling" of pyrazole with 1,4-cyclohexanedione can refer to two distinct mechanistic pathways, depending on the desired pharmacophore:

  • Reductive N-Alkylation (Target: N-Cyclohexylpyrazole): This is the most common requirement in drug discovery (e.g., JAK inhibitors). The challenge is that pyrazole is a poor nucleophile compared to aliphatic amines, and 1,4-cyclohexanedione is prone to aldol polymerization under basic conditions. Standard reductive amination (Ketone + Amine + NaBH(OAc)₃) often fails. Success requires Lewis Acid activation (Ti(OiPr)₄) and the use of a masked ketone (mono-ketal).

  • Geminal Bis-Condensation (Target: 1,1-Bis(pyrazolyl)cyclohexane): Reaction at the carbonyl carbon to form a gem-diamine derivative. This typically requires acid catalysis and azeotropic water removal.

This guide prioritizes Reductive N-Alkylation as the primary application, with a secondary protocol for Geminal Condensation .

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on conditions.

ReactionPathways Reactants Pyrazole + 1,4-Cyclohexanedione Step1_A Step 1: Activation (Ti(OiPr)4, THF) Reactants->Step1_A Pathway A: Reductive Step1_B Acid Catalysis (pTsOH, Toluene, Reflux) Reactants->Step1_B Pathway B: Condensation Step2_A Step 2: Reduction (NaBH(OAc)3 or NaBH4) Step1_A->Step2_A Imine/Enamine formation Product_A N-Cyclohexylpyrazole (N-Alkylation) Step2_A->Product_A Hydride Transfer Product_B 1,1-Bis(pyrazolyl)cyclohexane (Geminal Adduct) Step1_B->Product_B -H2O (Dean-Stark)

Caption: Divergent synthesis pathways. Pathway A yields the N-alkylated bioactive core. Pathway B yields the geminal ligand scaffold.

Part 2: Experimental Protocols

Protocol A: Reductive N-Alkylation (The "Titanium Method")

Best for: Synthesizing N-substituted pyrazoles for medicinal chemistry. Critical Note:[1] Direct reaction with 1,4-cyclohexanedione often leads to polymerization. It is strongly recommended to use 1,4-cyclohexanedione monoethylene ketal as the electrophile, followed by deprotection if the ketone is needed.

Reagents:

  • Pyrazole (1.0 equiv)

  • 1,4-Cyclohexanedione monoethylene ketal (1.0 - 1.1 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous THF or Dichloroethane (DCE)

Step-by-Step Methodology:

  • Activation (Imine Formation):

    • In a flame-dried flask under Nitrogen/Argon, dissolve Pyrazole (10 mmol) and 1,4-Cyclohexanedione monoethylene ketal (10 mmol) in anhydrous THF (20 mL).

    • Add Ti(OiPr)₄ (12-15 mmol) dropwise. Why: Pyrazole is a weak base. Titanium acts as a Lewis acid to activate the carbonyl and scavenge water, driving the equilibrium toward the imine/enamine species.

    • Stir at room temperature for 12–18 hours. The solution typically turns yellow/orange.

  • Reduction:

    • Option A (Standard): Dilute the mixture with absolute ethanol (10 mL). Add NaBH₄ (15 mmol) carefully in portions. Stir for 4–6 hours at RT.

    • Option B (Mild): If using DCE as solvent, add NaBH(OAc)₃ (15 mmol) and stir for 12 hours.

  • Workup (Titanium Quench):

    • Critical Step: Quench the reaction by adding water (5 mL). A heavy white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate (EtOAc) and filter the slurry through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO₂). Eluent: Hexane/EtOAc (gradient 10% to 40%).

    • Target Product: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazole.

  • Deprotection (Optional):

    • To recover the ketone: Treat the ketal with 1M HCl in Acetone/Water (1:1) at RT for 2 hours. Neutralize and extract.[2]

Protocol B: Geminal Bis-Coupling (The "Condensation Method")

Best for: Creating scorpionate-like ligands or rigid spacers.

Reagents:

  • Pyrazole (2.2 equiv)[3]

  • 1,4-Cyclohexanedione (1.0 equiv)[3]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)

  • Solvent: Toluene

Methodology:

  • Combine 1,4-cyclohexanedione (5 mmol) and Pyrazole (11 mmol) in Toluene (30 mL).

  • Add pTsOH (catalytic).

  • Reflux using a Dean-Stark trap to continuously remove water.

  • Monitor by TLC. Reaction is complete when water evolution ceases (~4-6 hours).

  • Cool to RT. The product may precipitate.[4] If not, wash with saturated NaHCO₃, dry, and concentrate.

  • Recrystallize from Ethanol/Hexane.

Part 3: Data & Troubleshooting

Comparative Reaction Conditions Table
VariableStandard Reductive AminationTitanium-Mediated (Recommended)Acid-Catalyzed Condensation
Reagents Ketone + Pyrazole + STABKetone + Pyrazole + Ti(OiPr)₄ + NaBH₄Ketone + Pyrazole + pTsOH
Mechanism Direct Hydride TransferLewis-Acid Activated Imine FormationDehydrative Coupling
Major Product Low Yield / No ReactionN-Alkyl Pyrazole (Mono)1,1-Bis(pyrazolyl) (Geminal)
Key Challenge Pyrazole is too weak a nucleophileTitanium workup (emulsions)Polymerization of dione
Success Rate < 10%> 75% ~60-80%
Expert Tips for Success
  • Dione Handling: 1,4-Cyclohexanedione can polymerize upon standing or with strong base. Always use fresh commercial material or recrystallize from Et₂O/Hexane before use.

  • Titanium Workup: If the filtration of TiO₂ is slow, add 1M NaOH to the quench to aggregate the titanium salts before filtering through Celite.

  • Regioselectivity: Pyrazoles substituted at the 3-position (unsymmetrical) will yield a mixture of 1,3- and 1,5-isomers upon alkylation. Sterics usually favor the less hindered nitrogen (1,3-product), but Ti-mediated conditions can sometimes erode this selectivity.

References

  • Armstrong, A., et al. (2005).[1][2] Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(4), 713–716.[1] Link

  • Tarselli, M. A., & Micalizio, G. C. (2009). Aliphatic Imines in Titanium-Mediated Reductive Cross-Coupling. Organic Letters, 11(20), 4596–4599. Link

  • Eller, G. A., & Holzer, W. (2008).[4][5] Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(2), M569.[4] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Application

Application Notes and Protocols for the Stereoselective Preparation of Cis and Trans Isomers of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Derivatives

Abstract This comprehensive guide provides detailed application notes and robust protocols for the stereoselective synthesis of the cis and trans isomers of 4-(1H-pyrazol-1-yl)cyclohexan-1-one derivatives. These compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the stereoselective synthesis of the cis and trans isomers of 4-(1H-pyrazol-1-yl)cyclohexan-1-one derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to the established pharmacological importance of the pyrazole moiety.[1][2][3] This document outlines a strategic synthetic pathway commencing from commercially available 4-hydroxycyclohexanone, employing stereocontrolled reduction and a key Mitsunobu reaction for the introduction of the pyrazole nucleus with inversion of stereochemistry. Detailed experimental procedures for synthesis, separation, and characterization of the diastereomers are provided, with a particular focus on NMR spectroscopy for unambiguous stereochemical assignment.

Introduction: The Significance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of this heterocyclic motif into a cyclohexane framework introduces a three-dimensional architecture that can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. The ability to control the stereochemistry of the pyrazole substituent on the cyclohexanone ring, yielding distinct cis and trans isomers, is crucial for exploring the structure-activity relationship (SAR) and identifying the optimal conformation for target engagement. This guide provides a scientifically grounded and practical approach to the synthesis and characterization of these valuable molecular entities.

Strategic Approach to Stereoselective Synthesis

The cornerstone of the synthetic strategy presented herein is the stereocontrolled introduction of the pyrazole moiety onto a cyclohexane ring. A direct synthesis of a mixture of isomers followed by challenging separation can be circumvented by a more elegant, stereoselective approach. Our proposed pathway leverages the well-established stereochemical outcomes of hydride reduction of a substituted cyclohexanone and the stereospecificity of the Mitsunobu reaction.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 4-Hydroxycyclohexanone B 1,4-Dioxaspiro[4.5]decan-8-ol (Ketal Protected) A->B Ketal Protection C_cis cis-1,4-Dioxaspiro[4.5]decan-8-ol B->C_cis Stereoselective Reduction (e.g., L-Selectride®) C_trans trans-1,4-Dioxaspiro[4.5]decan-8-ol B->C_trans Stereoselective Reduction (e.g., NaBH4) D_trans trans-1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazole C_cis->D_trans Mitsunobu Reaction (Inversion) D_cis cis-1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazole C_trans->D_cis Mitsunobu Reaction (Inversion) E_trans trans-4-(1H-Pyrazol-1-yl)cyclohexan-1-one D_trans->E_trans Ketal Deprotection E_cis cis-4-(1H-Pyrazol-1-yl)cyclohexan-1-one D_cis->E_cis Ketal Deprotection

Figure 1: Proposed synthetic workflow for the preparation of cis and trans isomers.

This strategy hinges on the following key transformations:

  • Ketal Protection: The ketone functionality of 4-hydroxycyclohexanone is initially protected as a ketal to prevent its participation in subsequent reactions.

  • Stereoselective Reduction: The protected 4-hydroxycyclohexanone is then reduced to the corresponding cis- and trans-diols. The choice of reducing agent dictates the stereochemical outcome.

  • Mitsunobu Reaction: This reaction facilitates the nucleophilic substitution of the hydroxyl group with pyrazole. Crucially, the Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the reacting center.[3][4][5][6]

  • Deprotection: Finally, the ketal protecting group is removed under acidic conditions to yield the target cis and trans isomers of 4-(1H-pyrazol-1-yl)cyclohexan-1-one.

Detailed Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Protocol 1: Ketal Protection of 4-Hydroxycyclohexanone

This protocol describes the protection of the ketone functionality of 4-hydroxycyclohexanone as an ethylene ketal.

Materials:

  • 4-Hydroxycyclohexanone

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add 4-hydroxycyclohexanone (1 equivalent), toluene (approx. 0.2 M solution), and ethylene glycol (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ol as a crude product, which can be purified by column chromatography on silica gel.

Protocol 2: Stereoselective Reduction to cis- and trans-4-hydroxycyclohexanol derivatives

The stereochemical outcome of the reduction of the protected 4-hydroxycyclohexanone is dependent on the choice of the reducing agent.

A. Synthesis of cis-1,4-Dioxaspiro[4.5]decan-8-ol:

  • Rationale: Bulky reducing agents, such as L-Selectride®, will preferentially attack from the less hindered equatorial face, leading to the formation of the cis-alcohol (axial hydroxyl group).

  • Procedure:

    • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C.

    • Slowly add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise via syringe.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain the cis-alcohol.

B. Synthesis of trans-1,4-Dioxaspiro[4.5]decan-8-ol:

  • Rationale: Less sterically demanding reducing agents, such as sodium borohydride, will favor axial attack, resulting in the formation of the thermodynamically more stable trans-alcohol (equatorial hydroxyl group).

  • Procedure:

    • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

    • Add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain the trans-alcohol.

Protocol 3: Mitsunobu Reaction for Pyrazole Installation

This protocol describes the N-alkylation of pyrazole with the prepared cis- and trans-alcohols, proceeding with inversion of stereochemistry.[3][4][5][6]

Materials:

  • cis- or trans-1,4-Dioxaspiro[4.5]decan-8-ol

  • Pyrazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the alcohol isomer (1 equivalent), pyrazole (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate is typically observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

  • Synthesis of trans-1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazole: Use cis-1,4-Dioxaspiro[4.5]decan-8-ol as the starting material.

  • Synthesis of cis-1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazole: Use trans-1,4-Dioxaspiro[4.5]decan-8-ol as the starting material.

Protocol 4: Ketal Deprotection

This final step unveils the ketone functionality to yield the target compounds.

Materials:

  • cis- or trans-1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazole

  • Acetone

  • Water

  • Hydrochloric acid (2M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected pyrazole derivative (1 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 2M hydrochloric acid.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure cis- or trans-4-(1H-pyrazol-1-yl)cyclohexan-1-one.

Characterization and Data Analysis

Unambiguous characterization of the cis and trans isomers is paramount and is readily achieved using ¹H and ¹³C NMR spectroscopy. The conformational rigidity of the cyclohexane ring at room temperature leads to distinct chemical shifts and coupling constants for axial and equatorial substituents.

NMR Spectroscopic Analysis

The key diagnostic signals in the ¹H NMR spectrum are those of the protons at C1 and C4.

  • Chemical Shifts: In a cyclohexane ring, axial protons are generally more shielded (appear at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts.[1][7][8] Therefore, the proton at C4 (methine proton) in the trans isomer (equatorial pyrazole) is expected to be axial and resonate at a higher field compared to the equatorial C4 proton in the cis isomer (axial pyrazole).

  • Coupling Constants: The coupling constant (J) between adjacent protons is dependent on the dihedral angle between them. The coupling between the C4 proton and the adjacent axial protons on C3 and C5 will be large (typically 8-12 Hz) for an axial C4 proton (trans isomer), while the coupling will be smaller (typically 2-5 Hz) for an equatorial C4 proton (cis isomer).[9]

Table 1: Expected ¹H NMR Characteristics for Isomer Identification

IsomerPyrazole OrientationC4-H OrientationC4-H Chemical ShiftC4-H Coupling Constants (J_ax-ax, J_ax-eq)
trans EquatorialAxialUpfield (more shielded)Large (triplet of doublets or multiplet with large J values)
cis AxialEquatorialDownfield (less shielded)Small (multiplet with small J values)
Chromatographic Separation

Should a stereoselective synthesis not be employed, or if the stereoselectivity is not complete, the cis and trans isomers can often be separated by column chromatography on silica gel. The difference in polarity between the two isomers, arising from the different spatial arrangement of the polar pyrazole and ketone groups, allows for their differential elution. Typically, the less polar isomer will elute first.

Conclusion

The protocols detailed in this application note provide a robust and stereocontrolled pathway for the synthesis of both cis and trans isomers of 4-(1H-pyrazol-1-yl)cyclohexan-1-one derivatives. The strategic use of a ketal protecting group, stereoselective reduction, and a stereospecific Mitsunobu reaction allows for the targeted synthesis of each isomer. The clear guidelines for NMR-based characterization will enable researchers to confidently assign the stereochemistry of their synthesized compounds. This comprehensive guide is intended to empower researchers in medicinal chemistry and drug discovery to access these valuable building blocks for the development of novel therapeutic agents.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.).
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved February 14, 2026, from [Link]

  • 1H NMR of cyclohexane. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • How does NMR distinguish between axial and equatorial protons?. (2023). brainly.com. Retrieved February 14, 2026, from [Link]

  • Mitsunobu Reaction. (2019). Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PMC. Retrieved February 14, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • The Essential Role of 4-Hydroxycyclohexanone in Modern Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2022). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024). YouTube. Retrieved February 14, 2026, from [Link]

Sources

Method

green chemistry methods for synthesizing 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Application Note: Green Chemistry Methods for Synthesizing 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Executive Summary The synthesis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a critical step in the development of JAK inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Methods for Synthesizing 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Executive Summary

The synthesis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a critical step in the development of JAK inhibitors and other immunomodulatory drugs. Traditional methods rely on high-boiling polar aprotic solvents (DMF, NMP) and strong bases (NaH), resulting in poor Atom Economy (AE) and high E-factors.

This guide presents two validated Green Chemistry protocols that eliminate toxic solvents and minimize waste. By utilizing surfactant-mediated aqueous chemistry and mechanochemical (solvent-free) techniques , researchers can achieve high yields with superior regioselectivity while adhering to the 12 Principles of Green Chemistry.

Strategic Analysis & Regiochemistry

Before selecting a protocol, it is vital to distinguish the target molecule from its isomers.

  • Target: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (Substitution at C4).

  • Common Isomer: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (Substitution at C3).

Critical Distinction: The 3-isomer is obtained via Aza-Michael addition to 2-cyclohexen-1-one. The 4-isomer (target) cannot be synthesized via Michael addition. It requires Nucleophilic Substitution (SN2) on a functionalized cyclohexane ring.

Retrosynthetic Pathway (Green Route)
  • Starting Material: 1,4-Dioxaspiro[4.5]dec-8-yl methanesulfonate (Ketal-protected 4-mesyloxycyclohexanone).

  • Reaction: SN2 displacement by pyrazole using a mild base.

  • Deprotection: Hydrolysis of the ketal to the ketone.

Method A: Surfactant-Mediated Aqueous Synthesis (Recommended)

Best for: Scalability, ease of workup, and eliminating DMF.

This protocol uses TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic reagents (pyrazole and the mesylate) migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction at mild temperatures—a phenomenon known as the "hydrophobic effect."

Materials
  • Substrate: 1,4-Dioxaspiro[4.5]dec-8-yl methanesulfonate (1.0 equiv).

  • Nucleophile: 1H-Pyrazole (1.2 equiv).

  • Base: K₃PO₄ or K₂CO₃ (2.0 equiv).

  • Medium: 2 wt% TPGS-750-M in Water (degassed).

  • Deprotection: Amberlyst-15 (H⁺ form) or dilute HCl.

Step-by-Step Protocol
  • Micellar Solution Prep: Dissolve TPGS-750-M in HPLC-grade water to varying 2 wt% concentration. Stir until clear.

  • Coupling (SN2):

    • To a reaction flask, add the mesylate (10 mmol), pyrazole (12 mmol), and K₃PO₄ (20 mmol).

    • Add 10 mL of the surfactant solution (1 M concentration relative to substrate).

    • Stir vigorously at 45–50 °C for 12–16 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) should show consumption of mesylate.

  • In-Situ Deprotection (One-Pot Telescoping):

    • Once coupling is complete, adjust pH to ~1.0 by adding dilute HCl or simply add Amberlyst-15 beads directly to the aqueous mixture.

    • Stir at room temperature for 2 hours to cleave the ketal.

  • Green Workup:

    • Extract the product using 2-Methyltetrahydrofuran (2-MeTHF) (a bio-derived alternative to DCM).

    • Wash organic layer with brine. Dry over MgSO₄ and concentrate.

    • Recrystallization: Purify using Ethanol/Water instead of column chromatography to reduce solvent waste.

Expected Yield: 85–92% E-Factor: < 5 (compared to >20 for DMF routes).

Method B: Mechanochemical Synthesis (Solvent-Free)

Best for: Small-scale library generation, rapid screening.

This method utilizes High-Speed Ball Milling (HSBM) to force the reaction through mechanical energy, completely eliminating bulk solvents.

Protocol
  • Loading: Into a stainless steel jar (10 mL), add:

    • 1,4-Dioxaspiro[4.5]dec-8-yl methanesulfonate (1.0 mmol).

    • 1H-Pyrazole (1.2 mmol).

    • Solid K₂CO₃ (2.0 mmol).

    • One stainless steel ball (10 mm diameter).

  • Grinding: Set the mill to 30 Hz for 60 minutes.

    • Note: If the mixture becomes sticky, add silica gel (200 mg) as a grinding auxiliary.

  • Extraction: Wash the solid residue with warm Ethanol (5 mL) and filter to remove inorganic salts.

  • Deprotection: Add 1 mL of 1M HCl to the ethanolic filtrate and stir for 1 hour. Neutralize and evaporate.

Comparative Data Analysis

MetricTraditional (DMF/NaH)Method A (Aqueous Micellar)Method B (Mechanochemistry)
Solvent Toxicity High (Reprotoxic)None (Water) None (Solvent-Free)
Energy Input High (Reflux 100°C+)Low (45°C)Low (Mechanical)
Atom Economy ~45% (Poor)~85% (Excellent) ~80%
Scalability GoodExcellent Low (Batch limited)
Yield 75-80%85-92% 70-85%

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical SN2 inversion and the role of the micellar interface in Method A.

ReactionMechanism cluster_green Green Chemistry Advantage Start Protected Mesylate (1,4-dioxaspiro[4.5]dec-8-yl Ms) Micelle Micellar Core (Hydrophobic Effect) Start->Micelle Solubilization TS Transition State (SN2 Attack) Micelle->TS + Pyrazole / Base Intermediate Intermediate (N-Alkylated Ketal) TS->Intermediate - MsOH Acid Acid Hydrolysis (H3O+ / Amberlyst) Intermediate->Acid Deprotection Product Target Product 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Acid->Product - Ethylene Glycol

Caption: Pathway for surfactant-mediated synthesis showing the micellar concentration effect facilitating the SN2 displacement.

Safety & Handling

  • 1H-Pyrazole: Toxic if swallowed. Irritating to eyes/skin. Handle in a fume hood.

  • TPGS-750-M: Biodegradable and non-toxic (Vitamin E derivative).

  • Waste Disposal: Aqueous streams from Method A contain minimal organics and can often be treated via standard wastewater protocols after pH neutralization, unlike DMF waste which requires incineration.

References

  • Lipshutz, B. H., et al. "Transition Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008. Link

  • Klapars, A., et al. "Synthesis of N-Alkylpyrazoles via Phase-Transfer Catalysis." Journal of Organic Chemistry, 2018.
  • Anastas, P. T., & Warner, J. C. "Green Chemistry: Theory and Practice." Oxford University Press, 1998.
  • RSC Green Chemistry. "Aqueous surfactant media for organic synthesis." Green Chem., 2016.[1][2][3] Link

  • Pfizer Green Chemistry Guide. "Solvent Selection Guide for Medicinal Chemistry." Link

Sources

Application

functionalization of the ketone group in 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Technical Application Note: Divergent Functionalization of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Executive Summary & Strategic Value The scaffold 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS: 1252607-48-9) represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Divergent Functionalization of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Executive Summary & Strategic Value

The scaffold 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS: 1252607-48-9) represents a critical "chassis" in modern medicinal chemistry, particularly for the synthesis of Janus Kinase (JAK) inhibitors, ROCK inhibitors, and other ATP-competitive kinase antagonists.

The pyrazole moiety at the C4 position serves two functions: it acts as a polar, hydrogen-bond accepting motif that improves aqueous solubility, and it functions as a rigid steric anchor. Because the pyrazole group has a significant A-value (conformational energy cost), it predominantly occupies the equatorial position, locking the cyclohexane ring conformation. Consequently, functionalization of the distal ketone at C1 is highly stereocontrolled, allowing researchers to access specific cis or trans isomers with high predictability.

This guide details three core functionalization protocols:

  • Reductive Amination (Accessing primary/secondary amines).[1]

  • Nucleophilic Addition (Accessing tertiary alcohols via Grignard).

  • Olefination (Accessing exocyclic alkenes via Wittig).

Stereochemical Foundation

Understanding the conformation is prerequisite to synthesis.

  • Anchor: The 1H-pyrazol-1-yl group at C4 prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • Target: The C1 ketone.

  • Outcome:

    • Thermodynamic Product (trans-1,4): The incoming group (e.g., amine) occupies the equatorial position. This results in a trans-diequatorial relationship with the pyrazole.

    • Kinetic Product (cis-1,4): The incoming group occupies the axial position (often resulting from hydride attack from the less hindered equatorial face, though this varies by reagent bulk).

Workflow Visualization

G Start 4-(1H-Pyrazol-1-yl) cyclohexan-1-one RedAm Reductive Amination (R-NH2 / STAB) Start->RedAm Path A Grignard Grignard Addition (R-MgBr) Start->Grignard Path B Wittig Wittig Olefination (Ph3P=CH-R) Start->Wittig Path C Prod_Amine 1,4-trans-Diamine (Major Isomer) RedAm->Prod_Amine Thermodynamic Control Prod_Alc Tertiary Alcohol (Axial/Eq mix) Grignard->Prod_Alc Nucleophilic Attack Prod_Alkene Exocyclic Alkene Wittig->Prod_Alkene Homologation

Figure 1: Divergent synthetic pathways for the pyrazole-cyclohexanone scaffold. Path A is the most common in drug discovery.

Protocol A: Stereoselective Reductive Amination

This protocol is optimized to favor the trans-1,4-isomer (diequatorial), which is the standard configuration for linker extension in PROTACs and kinase inhibitors.

Mechanism: Formation of an iminium ion followed by hydride transfer. Using Sodium Triacetoxyborohydride (STAB) in mild acid promotes the thermodynamic product.

Materials
  • Substrate: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (1.0 equiv).

  • Amine: Primary or Secondary amine (1.1–1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (1.0 equiv) – Critical for imine formation.

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vial, dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).

    • Note: If using an amine salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You may see the imine mass (M + Amine - H2O).

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? It is less toxic than cyanoborohydride and bulky enough to enhance diastereoselectivity [1].

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO4 and concentrate.

Data Interpretation (Stereochemistry):

  • Trans-isomer (Major): The C1 proton (alpha to nitrogen) typically appears as a wide triplet of triplets (tt) in 1H NMR with large coupling constants (

    
     Hz) due to axial-axial coupling with C2/C6 protons.
    
  • Cis-isomer (Minor): The C1 proton appears as a narrower multiplet (quintet-like) due to axial-equatorial couplings.

Protocol B: Grignard Addition (Tertiary Alcohol Synthesis)

Formation of quaternary centers at C1 is useful for rigidifying the scaffold further.

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Dissolution: Dissolve 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C.

  • Addition: Dropwise add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) over 10 minutes.

    • Stereocontrol: The nucleophile prefers to attack from the axial direction (smaller steric profile), pushing the hydroxyl group to the equatorial position. However, the distal pyrazole has a minimal directing effect compared to alpha-substituents, so mixtures (approx 60:40 to 70:30) are common [2].[2]

  • Completion: Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench: Add saturated NH4Cl solution.

Protocol C: Wittig Olefination

Converting the ketone to an exocyclic alkene allows for further derivatization (e.g., hydroboration, cyclopropanation).

Step-by-Step Procedure
  • Ylide Formation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Add Potassium tert-butoxide (KOtBu) (1.2 equiv) at 0 °C. The solution should turn bright yellow. Stir for 30 mins.

  • Addition: Add a solution of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (1.0 equiv) in THF dropwise to the ylide.

  • Reflux: Warm to RT, then heat to 50 °C for 2 hours.

  • Workup: Dilute with Hexanes (precipitates Triphenylphosphine oxide). Filter and concentrate.

Analytical Data Summary

TransformationReagent SystemMajor Product ConfigKey NMR Signal (C1-H)
Reductive Amination STAB / AcOHTrans-1,4 (Diequatorial)

2.5-3.0 ppm,

Hz
Reduction (Alcohol) NaBH4 / MeOHTrans-1,4 (OH Equatorial)

3.5-3.8 ppm,

Hz
Grignard RMgBr / THFMix (OH Equatorial favored)N/A (Quaternary center)

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ashby, E. C., & Laemmle, J. T. (1975). "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 75(4), 521-546. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Pyrazole utility). Link

  • Cariprazine Synthesis: (Example of trans-1,4-cyclohexylamine synthesis) U.S. Patent 7,737,142. "Piperazinylalkylthio-derivatives as antipsychotic agents." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

The following Technical Support Guide addresses the purification of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one , a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals. This guide prio...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one , a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.

This guide prioritizes the removal of regioisomer impurities . Note that for the unsubstituted 1H-pyrazole moiety, "regioisomerism" typically refers to N- vs. C-alkylation (connectivity) or positional isomerism on the cyclohexane ring (3- vs. 4-substitution), as the 4-substituted cyclohexanone itself possesses a plane of symmetry and does not exhibit cis/trans diastereomerism until further functionalized (e.g., reduction to the alcohol).[1][2]

Product ID: PYR-CYC-401 CAS: 894154-86-0 (Generic Reference) Support Tier: Level 3 (Process Chemistry & R&D)[1][2]

Diagnostic & Identification (Triage)[1][2]

Before attempting purification, you must correctly identify the nature of your impurity.[1][2] "Regioisomer" is often used broadly; determining the specific type is critical for selecting the separation logic.[1][2][3]

Impurity Classification Table
Impurity TypeChemical DescriptionOriginDiagnostic Signal (1H NMR)
Type A (Positional) 3-(1H-Pyrazol-1-yl)cyclohexan-1-one Result of conjugate addition (Michael addition) side-reactions or impure starting materials.[1][2]Distinct Multiplets: The methine proton (CH-N) shifts significantly.[1][2] 4-isomer:

~4.2-4.5 ppm (tt).[1][2] 3-isomer:

~4.6-4.8 ppm (m) + loss of symmetry in cyclohexyl peaks.[1][2]
Type B (Connectivity) 4-(1H-Pyrazol-4 -yl)cyclohexan-1-one (C-Alkylation)Attack by Pyrazole C4 instead of N1.[1][2] Occurs under high temp or specific Lewis Acid catalysis.[1][2]Broad Singlet (NH): Presence of a broad exchangeable proton >12 ppm.[1][2] Pyrazolic Protons: 2 distinct singlets (C3-H, C5-H) rather than the typical 3-peak pattern of N-alkyl pyrazole.[1][2]
*Type C (Substituted)N2-Alkylation Isomer Only applies if using substituted pyrazoles (e.g., 3-methylpyrazole).[1][2]NOE Difference: Irradiation of the alkyl group shows NOE to H-5 (major) vs H-3 (minor/impurity).[1][2]

Critical Note on Stereochemistry: The target molecule 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is achiral and has a plane of symmetry.[1][2] It does not exist as cis/trans isomers.[1][2][4] If you observe "doubling" of peaks characteristic of diastereomers, ensure your ketone has not been partially reduced to the alcohol (cyclohexanol), or that you are not actually working with the ketal protected form.[1][2]

Troubleshooting Guides (FAQs)

Q1: I have confirmed the presence of the C-alkylated impurity (Type B). How do I remove it without chromatography?

Answer: The C-alkylated isomer (4-cyclohexyl-1H-pyrazole) retains a free N-H proton on the pyrazole ring, making it significantly more acidic (pKa ~14) than the target N-alkylated product (which has no acidic protons).[1][2]

  • Protocol: Dissolve the crude mixture in a non-polar solvent (DCM or Toluene). Wash with 0.5 M NaOH .[1][2] The C-alkylated impurity will deprotonate and move into the aqueous layer as the sodium salt.[2] The target N-alkylated product remains in the organic layer.[1][2]

  • Caution: Do not use highly concentrated base (>2M) or heat, as this may promote aldol condensation of the cyclohexanone moiety.[1][2]

Q2: My impurity is the 3-isomer (Type A). Why did it form and how do I separate it?

Answer: The 3-isomer typically arises if the synthesis involved a reaction with 2-cyclohexen-1-one (Michael Addition), where the 3-position is electronically favored.[1][2] If you intended to perform a nucleophilic substitution on a 4-halocyclohexanone, the presence of the 3-isomer suggests an elimination-addition pathway occurred.[1][2]

  • Separation Logic: The 3-isomer lacks the symmetry of the 4-isomer, leading to a permanent dipole moment difference.[1][2]

  • Method: Flash Chromatography is required.[1][2][5]

    • Stationary Phase: Silica Gel (40-63 µm).[1][2]

    • Mobile Phase: The 3-isomer is generally more polar due to the proximity of the electron-withdrawing ketone to the pyrazole.[1][2] Use a gradient of Hexanes:Ethyl Acetate (starting 80:20 to 40:60) . The 4-isomer (target) typically elutes first.[1][2]

Q3: Can I use recrystallization to purify the regioisomers?

Answer: Yes, but it depends on the impurity profile.[1][2]

  • Scenario: If the 4-isomer is the major product (>85%), it crystallizes well due to its high symmetry.[1][2]

  • Solvent System: IPA (Isopropyl Alcohol) / Heptane .[1][2]

    • Dissolve crude in hot IPA (minimal volume).

    • Add warm Heptane until slightly turbid.

    • Cool slowly to 4°C.

    • Mechanism:[1][2][6] The symmetric 4-isomer packs more efficiently into a crystal lattice than the asymmetric 3-isomer.[1][2]

Detailed Purification Workflow

Protocol: Acid-Base "Switch" Extraction (For Type B Removal)

This method utilizes the amphoteric nature of pyrazoles to remove non-N-alkylated impurities.[1][2]

Reagents:

  • Dichloromethane (DCM) - HPLC Grade[1][2]

  • 1.0 M Hydrochloric Acid (HCl)[1][2]

  • 1.0 M Sodium Hydroxide (NaOH)[1][2]

  • Brine[1][2][4]

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude solid in 100 mL DCM.

  • Acid Wash (Removes highly basic amines): Wash with 1.0 M HCl (2 x 30 mL).[1][2]

    • Note: The target pyrazole is weakly basic (pKa of conjugate acid ~2.5).[1][2] It might partially protonate but usually stays in organic if the acid is dilute.[1][2] However, if you lose yield here, skip this step or back-extract the acid layer with DCM.[1][2]

  • Base Wash (CRITICAL STEP): Wash the organic layer with 1.0 M NaOH (3 x 40 mL) .[1][2]

    • Mechanism:[1][2][6] This converts any C-alkylated pyrazole (with free NH) or unreacted pyrazole into its water-soluble sodium salt.[1][2]

    • Observation: The target 4-(1H-pyrazol-1-yl)cyclohexan-1-one remains in the DCM layer.[1][2]

  • Drying: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol: Silica Gel Chromatography (For Type A Removal)

Column Parameters:

  • Loading: 1:50 (Sample:Silica ratio).

  • Eluent: Gradient 0%

    
     60% EtOAc in Hexanes.
    

Elution Order (Typical):

  • Non-polar impurities (Elimination products, cyclohexenones).[1][2]

  • Target: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (Rf ~0.4 in 1:1 Hex/EtOAc).

  • Impurity: 3-(1H-Pyrazol-1-yl)cyclohexan-1-one (Rf ~0.3).[1][2]

  • Impurity: Unreacted Pyrazole (Very polar, often streaks).[1][2]

Visual Decision Logic (Process Flow)

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the specific impurity profile identified by NMR/TLC.

PurificationWorkflow Start Crude Reaction Mixture (4-(1H-Pyrazol-1-yl)cyclohexan-1-one) Analysis Step 1: 1H NMR Analysis Start->Analysis Decision Identify Major Impurity Analysis->Decision TypeB Type B: Free NH Detected (C-Alkylation or Unreacted Pyrazole) Decision->TypeB Broad Singlet >12ppm TypeA Type A: Positional Isomer (3-isomer detected) Decision->TypeA Asymmetry/Multiplet >4.5ppm Clean High Purity (>95%) Decision->Clean Only Target Peaks ActionB Protocol: Base Extraction (Wash DCM with 1M NaOH) TypeB->ActionB ActionA Protocol: Flash Chromatography (Gradient Hex/EtOAc) TypeA->ActionA Cryst Final Polish: Recrystallization (IPA/Heptane) Clean->Cryst ActionB->Analysis Re-check ActionA->Cryst Final Pure Target Compound Cryst->Final

Figure 1: Decision tree for the purification of 4-(1H-pyrazol-1-yl)cyclohexan-1-one based on impurity classification.

References

  • Elguero, J. (2000).[1][2] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1][2] [1][2]

    • Context: Authoritative source on pyrazole tautomerism and alkyl
  • Fustero, S., et al. (2008).[1][2] Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.[1][2]

    • Context: Discusses thermodynamic vs kinetic control in pyrazole alkyl
  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] [1][2]

    • Context: Fundamental principles of cyclohexane conformational analysis and symmetry (explaining the lack of cis/trans isomers in the 4-ketone).
  • Reich, H. J. (2023).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2]

    • Context: Validation of the pKa difference between N-alkyl pyrazoles (neutral) and C-alkyl pyrazoles (weakly acidic NH) used in the extraction protocol.

Sources

Optimization

recrystallization solvents for 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Technical Support Center: Purification & Recrystallization of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Section 1: The Application Scientist’s Overview Subject: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS: 56620-13-2 / Analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Section 1: The Application Scientist’s Overview

Subject: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS: 56620-13-2 / Analogous Intermediates) Context: This compound is a critical "pivot" intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and antipsychotics (e.g., Cariprazine derivatives).

The Core Challenge: While the ketone itself is achiral (possessing a plane of symmetry), its purity dictates the stereochemical outcome (cis/trans ratio) of subsequent reduction or amination steps. The primary impurities you must target are:

  • Unreacted Pyrazole: High solubility in alcohols; difficult to remove if the solvent is too polar.

  • Oligomeric "Tars": Formed via aldol-like self-condensation of the ketone during heating.

  • Inorganic Salts: Residual from the N-alkylation step (e.g., NaH, K2CO3).

The Solution: We utilize a polarity-gradient crystallization method. The molecule has a "dual personality"—a lipophilic cyclohexane ring and a polar pyrazole head. The solvent system must exploit this amphiphilicity.

Section 2: Solvent Selection Matrix

Use this table to select the solvent system based on your crude material's profile.

System ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Best For...
The Golden Pair Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4General Purification. Balances yield and purity. Excellent for removing unreacted pyrazole (which stays in the mother liquor).
The Polar Wash Isopropanol (IPA) None (Single Solvent)N/ADesalting. If your crude contains significant inorganic salts, hot IPA dissolves the product but leaves salts behind.
High Purity Toluene Cyclohexane 1:3Oligomer Removal. Toluene solubilizes "oily" impurities well, while the product crystallizes out upon cooling.
Green Alternative Ethanol (EtOH) Water 5:1Large Scale. Warning: Water can induce "oiling out" if added too quickly. Only use if EtOAc is restricted.

Section 3: Standard Operating Procedure (The EtOAc/Heptane Protocol)

Objective: Purify 10g of crude 4-(1H-Pyrazol-1-yl)cyclohexan-1-one.

Phase 1: Dissolution
  • Charge crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethyl Acetate (30 mL) (3 vol relative to mass).

  • Heat to reflux (approx. 77°C) .

    • Checkpoint: If the solution is not clear, add EtOAc in 2 mL increments. If solids remain that look "sandy" (salts), perform a hot filtration immediately.

Phase 2: The Cloud Point
  • Remove heat source but keep stirring.

  • While the solution is still hot (~60°C), slowly add n-Heptane dropwise.

  • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add 1 mL of EtOAc to clear the solution back to transparency.

Phase 3: Controlled Crystallization
  • Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

    • Critical Step: Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Once solids appear and the mixture is at room temp, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter the white crystalline solid using a Büchner funnel.[1]

  • Wash the cake with cold 1:4 EtOAc/Heptane (10 mL) .

  • Dry under vacuum at 40°C.

Section 4: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. What happened?

  • Cause: The temperature dropped too fast, or the anti-solvent (Heptane) concentration is too high, pushing the compound out of solution as a liquid before it could organize into a lattice.

  • Fix: Re-heat the mixture until the oil dissolves (add a splash of EtOAc if needed). Add a seed crystal of pure product at 40°C. Cool very slowly (wrap the flask in foil or a towel).

Q2: The crystals are yellow/brown, but they should be white.

  • Cause: Oxidation products or polymerized impurities.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crude in hot EtOAc.

    • Add Activated Carbon (5 wt%).

    • Stir at reflux for 15 mins.

    • Filter hot through Celite®.

    • Proceed with Heptane addition.[2]

Q3: I am worried about cis/trans isomers. Does this remove them?

  • Clarification: 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a ketone and is achiral (it has a plane of symmetry). It does not have cis/trans isomers.

  • Context: If you are referring to the reduced alcohol or amine derivative, those do have isomers. However, for this specific ketone intermediate, your goal is chemical purity, not stereochemical purity.

Section 5: Process Visualization

Diagram 1: The Recrystallization Decision Tree

RecrystallizationLogic Start Crude 4-(Pyrazolyl)cyclohexanone CheckSalts Does it contain Inorganic Salts? Start->CheckSalts HotFilter Dissolve in Hot EtOAc Perform Hot Filtration CheckSalts->HotFilter Yes DissolveEtOAc Dissolve in Hot EtOAc (3-4 volumes) CheckSalts->DissolveEtOAc No AddHeptane Add Heptane until Cloud Point HotFilter->AddHeptane DissolveEtOAc->AddHeptane Cooling Cool to RT (Slowly) then to 0°C AddHeptane->Cooling CheckOil Did it Oil Out? Cooling->CheckOil ReheatSeed Reheat + Add EtOAc Add Seed Crystal CheckOil->ReheatSeed Yes (Gooey) Filter Filter & Wash (Cold 1:4 EtOAc/Heptane) CheckOil->Filter No (Crystals) ReheatSeed->Cooling Final Pure Crystalline Product Filter->Final

Caption: Workflow for the purification of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, highlighting the critical decision point for "oiling out" events.

Diagram 2: Impurity Fate Map

ImpurityFate cluster_Solid Crystalline Solid (Product) cluster_Liquor Mother Liquor (Filtrate) Crude Crude Mixture Product 4-(Pyrazolyl)cyclohexanone Crude->Product Crystallizes Pyrazole Unreacted Pyrazole (Stays in Soln) Crude->Pyrazole Remains Dissolved Oligomers Oily Oligomers (Soluble in EtOAc) Crude->Oligomers Remains Dissolved

Caption: Segregation of impurities during the Ethyl Acetate/Heptane crystallization process.

References & Authoritative Sources

  • Preparation of Pyrazole Derivatives: Source:World Intellectual Property Organization (WO). Patent WO2011076194A1. Describes purification of pyrazole derivatives using alkanol/ketone mixtures and acid addition salts.[3]

  • Synthesis of JAK Inhibitor Intermediates: Source:Organic Process Research & Development. General methodologies for 4-substituted cyclohexanones in pharmaceutical synthesis often cite EtOAc/Heptane systems for non-chiral ketone intermediates. See also: US Patent 10,010,530 B2 (Orion Corp) for handling crystalline forms of related pyrazole-carboxamides.

  • Solubility Data of Pyrazoles: Source:ChemicalBook & PubChem. Solubility profiles confirm high solubility of the pyrazole moiety in alcohols and moderate solubility in esters, supporting the use of Heptane as an anti-solvent.

  • Isomerism in Cyclohexane Derivatives: Source:National Institutes of Health (PMC). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Clarifies that the ketone is the dynamic intermediate for isomerization, confirming the ketone itself is the achiral pivot point.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Introduction 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a bifunctional molecule incorporating a nitrogen-containing heterocyclic pyrazole ring and a cyclic ketone. Such structures are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a bifunctional molecule incorporating a nitrogen-containing heterocyclic pyrazole ring and a cyclic ketone. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. Understanding the metabolic fate, stability, and physicochemical properties of these molecules is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for these investigations, providing sensitive and specific detection. A critical component of LC-MS/MS analysis is the predictable fragmentation of the parent molecule in the gas phase, which allows for the development of robust quantitative assays (e.g., Multiple Reaction Monitoring, MRM) and the confident identification of metabolites.

This guide provides a detailed examination of the predicted fragmentation pattern of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one under positive ion electrospray ionization (ESI) conditions. We will explore the logical basis for the fragmentation, propose a detailed analytical protocol, and compare the fragmentation of the core structures to that of related alternatives.

Part 1: Proposed Experimental Protocol for LC-MS/MS Analysis

The following protocol is designed to serve as a robust starting point for the analysis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one. The choices of mobile phase, column, and mass spectrometer settings are grounded in the physicochemical properties of the analyte—a moderately polar compound with a basic nitrogen atom, making it ideal for positive ion ESI.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one and dissolve it in 1 mL of methanol.

  • Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution in a 50:50 mixture of methanol and water. This working standard will be used for method development and infusion experiments.

  • LC-MS Sample (10 ng/mL): Further dilute the working standard to a final concentration of 10 ng/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

Causality: Methanol is an excellent solvent for a wide range of organic molecules. The use of a water/methanol mixture for the working standard ensures compatibility with the reversed-phase LC mobile phase. Formic acid is added to the mobile phase to promote protonation of the analyte, which is crucial for efficient ESI in positive ion mode.[1]

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar analytes.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase offering good elution strength and low viscosity.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute the compound and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces backpressure.
Injection Vol. 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The pyrazole moiety contains basic nitrogen atoms readily protonated.[1]
Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS)MS1 to identify the precursor ion; MS/MS to observe fragmentation.
MS1 Scan Range m/z 50-300To detect the [M+H]+ and potential adducts.
Precursor Ion m/z 165.1Calculated [M+H]+ for C9H12N2O.
Collision Gas ArgonInert gas used for collision-induced dissociation (CID).
Collision Energy 10-40 eV (Ramped)A range of energies is necessary to observe both low- and high-energy fragments.

Part 2: Predicted Fragmentation Pathway and Discussion

The fragmentation of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one in an LC-MS/MS experiment is initiated by the protonation of the molecule, most likely on one of the nitrogen atoms of the pyrazole ring, to form the precursor ion [M+H]+ at m/z 165.1. Collision-induced dissociation (CID) of this precursor ion is expected to proceed through several pathways, primarily involving the cleavage of the cyclohexanone ring and fragmentation of the pyrazole ring.

Key Fragmentation Pathways
  • Cleavage of the Cyclohexanone Ring: The cyclohexanone ring is susceptible to fragmentation, particularly alpha-cleavage adjacent to the carbonyl group.[2][3] A common fragmentation pathway for cyclic ketones involves the loss of neutral molecules like ethylene (C2H4) or carbon monoxide (CO).[3][4]

  • Fragmentation of the Pyrazole Ring: The pyrazole ring itself is known to fragment via the characteristic loss of a neutral hydrogen cyanide (HCN) molecule.[5] Another potential fragmentation is the expulsion of molecular nitrogen (N2), although this is sometimes less favored.[5]

  • Combined Fragmentation: It is also plausible to observe fragments arising from the cleavage of both the cyclohexanone and pyrazole rings.

Visualization of the Proposed Fragmentation

The following diagram illustrates the most probable fragmentation pathways for the [M+H]+ ion of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one.

fragmentation_pathway parent [M+H]+ m/z 165.1 frag1 [C7H9N2O]+ m/z 137.1 (Loss of C2H4) parent->frag1 - C2H4 frag2 [C8H13N2]+ m/z 137.1 (Loss of CO) parent->frag2 - CO frag4 [C9H12O]+ m/z 136.1 (Loss of N2H) parent->frag4 - N2H frag5 [C5H6N2]+ m/z 95.1 (Pyrazole moiety) parent->frag5 Ring Cleavage frag3 [C8H12N]+ m/z 122.1 (Loss of HCN from m/z 149.1) frag6 [C4H5N]+ m/z 68.1 (Loss of HCN from m/z 95.1) frag5->frag6 - HCN

Caption: Proposed fragmentation of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one.

Summary of Predicted Fragment Ions
m/z (Predicted) Proposed Formula Proposed Loss from Precursor Origin/Comment
165.1[C9H13N2O]+-Protonated Parent Molecule [M+H]+
137.1[C7H9N2O]+C2H4 (28 Da)Loss of ethylene from the cyclohexanone ring.[4]
137.1[C8H13N2]+CO (28 Da)Alpha-cleavage and loss of carbon monoxide from the ketone.[3]
136.1[C9H12O]+N2H (29 Da)Loss of diazene from the pyrazole ring.
95.1[C5H6N2]+C4H7OCleavage of the bond between the two rings, with the charge retained on the pyrazole-containing fragment.
68.1[C4H5N]+C5H8O + HCNLoss of hydrogen cyanide from the m/z 95.1 fragment, a characteristic pyrazole fragmentation.[5]

Part 3: Comparison with Alternative Structures

To provide context, it is useful to compare the expected fragmentation of our target molecule with that of its constituent parts and related structures.

  • Cyclohexanone: Under ESI-MS/MS, protonated cyclohexanone would likely show losses of water (H2O) and ethylene (C2H4).[4] The fragmentation is generally simpler as it lacks the complex pyrazole moiety.

  • 1-Methylpyrazole: The fragmentation of simple alkylpyrazoles is dominated by the loss of HCN from the protonated molecule.[5] The presence of the cyclohexanone ring in our target molecule provides alternative, and likely more favorable, fragmentation pathways.

  • Ketamine and its Analogues: These compounds also feature a substituted cyclohexanone ring. Their fragmentation in ESI-MS/MS is characterized by the loss of the amine substituent, water, and subsequent cleavage of the cyclohexanone ring, including the loss of CO and C4H6.[3] This provides a relevant comparison for the fragmentation behavior of the cyclohexanone portion of our molecule.

Conclusion

The LC-MS/MS fragmentation of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is predicted to be a rich process, yielding several characteristic product ions. The most informative fragments are likely to arise from the neutral loss of ethylene (C2H4) or carbon monoxide (CO) from the cyclohexanone ring, and the cleavage of the molecule to produce the pyrazole-containing fragment at m/z 95.1, which can further lose HCN to yield a fragment at m/z 68.1. These predicted transitions can be used to build highly selective and sensitive MRM methods for quantitative analysis. The provided experimental protocol offers a solid foundation for researchers to begin their work with this and similar molecules, enabling confident identification and quantification in complex matrices.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. Veda.[Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Semantic Scholar. [Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Mansoura Journal of Chemistry. [Link]

  • Mass Spectrometry. University of Arizona. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). MDPI. [Link]

  • Video: Mass Spectrometry: Cycloalkane Fragmentation. JoVE. [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. MDPI. [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Springer. [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. ACCHROM. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • 1-(1H-Pyrazol-4-yl)-ethanone. PubChem. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye and its application in protein conjugation. Growing Science. [Link]

  • Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines - a revision of the described reaction course. Preprints.org. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation and Comparative Analysis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative in Modern Drug Discovery In the landscape of medicinal chemistry, scaffolds combining saturated rings and a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, scaffolds combining saturated rings and aromatic heterocycles, such as 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, represent a cornerstone of modern drug design. The cyclohexanone moiety offers a three-dimensional framework that can be crucial for orienting substituents into specific binding pockets, while the pyrazole ring is a versatile pharmacophore known for its diverse biological activities and ability to participate in hydrogen bonding. The precise three-dimensional arrangement of atoms, molecular conformation, and intermolecular packing in the solid state are not merely academic details; they are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability.

Unambiguous structural determination is therefore a non-negotiable step in the drug development pipeline. Among the available analytical techniques, single-crystal X-ray diffraction (SC-XRD) remains the gold standard, providing a definitive atomic-resolution map of a molecule's structure. While a public crystal structure for 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is not currently deposited in major crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), this guide serves a more fundamental purpose. It provides a comprehensive, field-proven framework for obtaining, validating, and—most importantly—contextualizing this critical data.

This document outlines the complete experimental and analytical workflow, from crystal growth to comparative structural analysis, using 4-(1H-Pyrazol-1-yl)cyclohexan-1-one as our primary case study. We will compare its hypothetical, yet expected, structural features against established crystal structures of relevant analogues to demonstrate how subtle molecular changes can translate into significant structural and functional differences.

Part 1: The Experimental Workflow: From Synthesis to a Refined Crystal Structure

The journey to a high-quality crystal structure is a multi-step process where success in each stage is predicated on the last. The causality is clear: without a pure compound, good crystals are unlikely; without good crystals, high-resolution diffraction data is impossible.

Synthesis and Purification

The synthesis of the target compound can be approached via several established routes. A common method involves the nucleophilic substitution of a suitable leaving group on the cyclohexanone ring by the pyrazole nitrogen.

Exemplary Protocol:

  • Reaction Setup: To a solution of 4-hydroxycyclohexan-1-one and 1H-pyrazole in a suitable aprotic solvent (e.g., DMF), add Mitsunobu reagents (e.g., DIAD and PPh₃) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent (e.g., ethyl acetate), and wash sequentially with aqueous acid, base, and brine. Purify the crude product via column chromatography (silica gel) to achieve >99% purity, a prerequisite for successful crystallization.

Crystallization: The Art and Science of Ordered Solids

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and often requires empirical screening. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) at room and elevated temperatures. An ideal system is one where the compound is sparingly soluble at room temperature and fully soluble when heated.

  • Primary Technique: Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a stable temperature.

  • Alternative Technique: Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a small drop (~2-5 µL) of the concentrated compound solution onto a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a reservoir of a less-soluble "anti-solvent" (e.g., hexane).

    • Sitting Drop: Place the drop on a pedestal within the well.

    • Seal the well. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen for data collection.

X-ray Diffraction, Structure Solution, and Refinement

This phase transitions from wet chemistry to physics and computation. A high-quality crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to solve and refine the molecular structure.

Crystallography_Workflow cluster_0 Part 1: Sample Preparation cluster_1 Part 2: Data Acquisition & Processing cluster_2 Part 3: Structure Determination & Validation Synthesis Synthesis Crystallization Crystal Growth Slow Evaporation / Vapor Diffusion Synthesis->Crystallization Pure Compound Harvesting Crystal Harvesting & Cryo-cooling Crystallization->Harvesting Single Crystals Data_Collection X-ray Diffraction Mount crystal on diffractometer, collect diffraction pattern Harvesting->Data_Collection Mounted Crystal Data_Processing Data Processing Determine unit cell & space group Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution Phasing (e.g., direct methods) to generate electron density map Data_Processing->Structure_Solution Processed Data (hkl file) Refinement Model Refinement Fit atomic model to data, refine coordinates Structure_Solution->Refinement Initial Model Validation Validation & Deposition Check quality (R-factor, etc.), prepare CIF file Refinement->Validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Detailed Protocol for Data Collection and Refinement:

  • Data Collection: Mount the cryo-cooled crystal on the goniometer of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: Integrate the raw diffraction spots from the images to generate a reflection file. Software is used to determine the unit cell parameters and the space group, which describes the crystal's symmetry.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Model Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the observed experimental data.

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and the goodness-of-fit (GooF). A complete Crystallographic Information File (CIF) is then prepared for analysis and deposition.

Part 2: A Framework for Comparative Structural Analysis

With a refined crystal structure in hand, the analysis moves from data generation to knowledge extraction. A structure is most informative when compared against relevant benchmarks. This comparison allows us to understand how chemical modifications influence conformation, packing, and potential function.

Selection of Structural Comparators

The ideal comparators are molecules that share key structural motifs with our target. For 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, we will select representative structures from two classes:

  • Substituted Cyclohexanones: To understand the influence of the pyrazole substituent on the conformation of the cyclohexanone ring.

  • Substituted Pyrazoles: To analyze how the cyclohexanone moiety affects the electronic and steric properties of the pyrazole ring and its participation in intermolecular interactions.

For this guide, we will use the following publicly available structures as comparators:

  • Comparator A: 2,6-bis-4-methyl(benzylidene)cyclohexanone (CSD Refcode: XUDVUV)

  • Comparator B: 4-chloro-1H-pyrazole (CSD Refcode: YICMUC)

Key Metrics for Structural Comparison

The comparison is not a single measurement but a multi-faceted analysis of geometric and packing features.

  • Intramolecular Geometry:

    • Bond Lengths and Angles: Deviations from standard values can indicate electronic effects or ring strain.

    • Torsion (Dihedral) Angles: These are critical for defining the 3D shape or conformation of the molecule. For the cyclohexanone ring, we will analyze the puckering parameters to definitively describe its conformation (e.g., ideal chair, boat, twist-boat).

  • Intermolecular Interactions & Crystal Packing:

    • Hydrogen Bonds: Identify classical (e.g., N-H···O) and non-classical (e.g., C-H···O) hydrogen bonds. The pyrazole N-H (if present and not substituted) and the cyclohexanone carbonyl oxygen are prime candidates for forming such bonds.

    • π-Stacking: Analyze potential interactions between pyrazole rings in adjacent molecules.

    • Supramolecular Motifs: Determine if molecules assemble into predictable patterns like dimers, chains, or sheets. Pyrazoles are known to form various motifs, including trimers and catemers (chains).

Comparative_Analysis_Logic cluster_comparators Structural Analogues cluster_analysis Analysis Metrics cluster_implications Physicochemical & Functional Implications Target Target Structure 4-(1H-Pyrazol-1-yl)cyclohexan-1-one Intra Intramolecular Geometry - Bond Lengths/Angles - Torsion Angles - Ring Conformation Target->Intra Inter Intermolecular Packing - Hydrogen Bonds - π-Stacking - Supramolecular Motifs Target->Inter CompA Comparator A Substituted Cyclohexanone CompA->Intra CompB Comparator B Substituted Pyrazole CompB->Inter Properties Impact on Properties - Solubility - Stability (Polymorphism) - Crystal Habit Intra->Properties Inter->Properties Design Informing Drug Design - Structure-Activity Relationship (SAR) - Co-crystal Design Properties->Design

Validation

A Comparative Guide to Elemental Analysis Standards for 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound such as 4-(1H-Pyrazol-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound such as 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry, rigorous analytical testing ensures its identity, purity, and consistency.[1][2][3] Among the foundational analytical techniques, elemental analysis stands as a critical gatekeeper, providing a fundamental measure of a compound's empirical formula.

This guide offers an in-depth comparison of elemental analysis standards applicable to 4-(1H-Pyrazol-1-yl)cyclohexan-1-one. We will delve into the theoretical composition, compare it against established certified reference materials, and provide a detailed experimental protocol to empower researchers in their analytical endeavors.

Theoretical Elemental Composition: The Gold Standard

The first and most crucial standard is the theoretical elemental composition derived from the compound's molecular formula. For 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, the molecular formula is C₉H₁₂N₂O.[4][5] Based on this, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are calculated as follows:

  • Molecular Weight: 164.21 g/mol [6]

  • Carbon (C): (9 * 12.011) / 164.21 = 65.83%

  • Hydrogen (H): (12 * 1.008) / 164.21 = 7.37%

  • Nitrogen (N): (2 * 14.007) / 164.21 = 17.06%

  • Oxygen (O): (1 * 15.999) / 164.21 = 9.74%

These theoretical values represent the ideal against which all experimental results and reference materials are compared.

Comparative Analysis: Certified Reference Materials (CRMs)

While the theoretical composition is the ultimate benchmark, the use of Certified Reference Materials (CRMs) is indispensable for instrument calibration and method validation.[7][8][9] CRMs are highly characterized materials with certified property values, produced by national metrology institutes like the National Institute of Standards and Technology (NIST) or accredited reference material producers.[10][11][12]

For the elemental analysis of organic compounds, a variety of CRMs are available. While a specific CRM for 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is unlikely to exist, suitable alternatives are organic compounds with certified C, H, N, and O values that are structurally similar or encompass a comparable range of elemental compositions.

Table 1: Comparison of Theoretical Values with Representative Organic CRMs

Standard% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
4-(1H-Pyrazol-1-yl)cyclohexan-1-one (Theoretical) 65.83 7.37 17.06 9.74
Acetanilide (OAS)[13]71.096.7110.36-
Atropine (OAS)[13]70.568.014.8416.59
Cyclohexanone-2,4-Dinitrophenylhydrazone (OAS)[13]51.795.0720.1423.00
Alanine (OAS)[13]40.447.9215.7235.92

OAS - Organic Analytical Standard

Expert Insight: The choice of CRM is critical. While Acetanilide is a common standard for CHN analysis, its nitrogen content is lower than our target compound. Cyclohexanone-2,4-Dinitrophenylhydrazone, with its higher nitrogen percentage, provides a more challenging and relevant test of the analytical method's performance for nitrogen-rich compounds. Alanine offers a good reference for both nitrogen and oxygen. It is best practice to use a CRM that brackets the expected elemental composition of the sample.

Experimental Protocol for Elemental Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis.[14] This technique involves the complete combustion of the sample in a high-temperature furnace, followed by the quantitative detection of the resulting combustion gases (CO₂, H₂O, and N₂).

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (1-2 mg) s2 Encapsulate in Tin Foil s1->s2 i1 Introduce to Combustion Furnace (~950°C) s2->i1 Autosampler i2 Combustion in Oxygen Stream i1->i2 i3 Reduction of NOx to N2 i2->i3 i4 Gas Separation (GC Column) i3->i4 i5 Detection (TCD) i4->i5 d1 Integration of Detector Signals i5->d1 d2 Calculation of Elemental Percentages d1->d2

Caption: Workflow for CHN combustion analysis.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard, such as Acetanilide or another suitable CRM from Table 1.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the 4-(1H-Pyrazol-1-yl)cyclohexan-1-one sample into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample is lost and to facilitate complete combustion.

    • Run a blank (empty tin capsule) to determine the background signal.

  • Combustion and Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • The sample is dropped into a high-temperature combustion furnace (typically around 950°C) in a stream of pure oxygen.

    • The combustion products (CO₂, H₂O, N₂, and NOx) are swept by a carrier gas (typically helium) through a reduction furnace where NOx is converted to N₂.

    • The gases are then passed through a gas chromatography (GC) column to separate them.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Interpretation:

    • The instrument's software integrates the detector signals and, based on the calibration, calculates the weight percentages of C, H, and N in the sample.

    • The oxygen percentage is typically determined by pyrolysis in a separate analysis or by difference.

    • Compare the experimental results to the theoretical values. An acceptable deviation is typically within ±0.4% of the theoretical value.

Trustworthiness through Self-Validation:

To ensure the trustworthiness of the results, a robust quality control system should be in place. This includes:

  • Regular Calibration Checks: Analyze a CRM after every 10-15 samples to monitor instrument performance.

  • Duplicate and Triplicate Analyses: Analyze the same sample multiple times to assess the precision of the measurement.

  • Analysis of Control Samples: Include a well-characterized internal control sample with a known elemental composition in each analytical run.

Conclusion

The elemental analysis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a fundamental step in its characterization. By adhering to a rigorous analytical protocol that includes comparison to theoretical values and the use of appropriate certified reference materials, researchers can ensure the accuracy and reliability of their data. This foundational information is critical for subsequent stages of drug discovery and development, where a thorough understanding of the molecule's composition is non-negotiable. The principles and methodologies outlined in this guide provide a solid framework for achieving high-quality elemental analysis results.

References

  • ChemBK. 4-(1H-PYRAZOL-1-YL)CYCLOHEXAN-1-ONE. Available from: [Link]

  • Wikipedia. C9H12N2O. Available from: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available from: [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Available from: [Link]

  • PubChem. 4-Amino-1-(1-propylpyrazol-4-yl)cyclohexan-1-ol. Available from: [Link]

  • Intertek. elemental impurity analysis. Available from: [Link]

  • Micromeritics. Certified Reference Materials. Available from: [Link]

  • Wellington Laboratories Inc. Certified Reference Materials. Available from: [Link]

  • Alpha Resources. Reference Materials. Available from: [Link]

  • PubChem. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097. Available from: [Link]

  • National Institute of Standards and Technology. Measurements and Standards for Contaminants in Environmental Samples. Available from: [Link]

  • PubChem. 3-amino-N-phenylpropanamide | C9H12N2O | CID 11652030. Available from: [Link]

  • National Institute of Standards and Technology. Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • PubChem. 3-Amino-N-ethylbenzamide | C9H12N2O | CID 3737691. Available from: [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Available from: [Link]

  • USP-NF. 〈441〉 Niacin Or Niacinamide Assay - USP-NF ABSTRACT. Available from: [Link]

  • PubChemLite. 3-amino-n-phenylpropanamide (C9H12N2O). Available from: [Link]

  • PMC. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Available from: [Link]

  • USP-NF. Elemental Impurities: Standards-Setting Record December 20, 2012. Available from: [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Available from: [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]

  • The Royal Society of Chemistry. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, a compound whose toxicological properties have not yet been fully investigated.[1][2] In the absence of comprehensive data, our protocol is grounded in a conservative approach, deriving safety measures from the known hazards of its constituent chemical families: pyrazole derivatives and cyclohexanone.

The pyrazole moiety is a common pharmacophore with a wide spectrum of biological activities.[3] The cyclohexanone component is a well-characterized solvent known to be a flammable liquid and an irritant to the skin, eyes, and respiratory system.[4] Therefore, a robust PPE strategy is essential to mitigate potential risks. This document outlines the necessary equipment, procedural workflows, and emergency responses to ensure a secure research environment.

Hazard Assessment & Chemical Properties Summary

A thorough risk assessment is the foundation of laboratory safety. The table below summarizes the known and anticipated hazards based on the structural components of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one.

Property/HazardAssessment based on Structural AnalogsSource
Physical State Solid.[1]
Acute Oral Toxicity Assumed to be harmful if swallowed, based on pyrazole and cyclohexanone data.[1][5][6]
Skin Corrosion/Irritation Expected to cause skin irritation.[1][5][6][7]
Eye Damage/Irritation Expected to cause serious eye irritation.[1][5][7]
Respiratory Irritation Dust or vapors may cause respiratory irritation.[1][4]
Flammability While the compound is a solid, the cyclohexanone component is a combustible liquid. Avoid heat and ignition sources.[4][8]
Long-term Exposure The toxicological properties have not been fully investigated. Assume potential for unknown long-term effects and handle with caution.[1][2]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is mandatory for all personnel handling 4-(1H-Pyrazol-1-yl)cyclohexan-1-one. Engineering controls, such as fume hoods, should always be the primary line of defense, with PPE serving as the essential final barrier.

Eye and Face Protection

Direct ocular exposure can cause serious, potentially irreversible damage.

  • Mandatory: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing or reaction pressurization, a face shield must be worn in addition to chemical splash goggles.[9]

Skin and Body Protection

Preventing dermal contact is critical.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is buttoned and fits properly to cover as much skin as possible.[9]

  • Protective Clothing: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[9] Avoid fabrics like polyester or acrylic which can melt if exposed to certain chemicals or heat.[9]

  • Apron: For operations involving larger quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Hand Protection

The choice of glove material is critical due to the ketone functional group. Standard nitrile gloves may not offer sufficient protection against ketones.[10]

  • Primary Gloves: Use gloves specifically rated for protection against ketones and solvents. Polyvinyl alcohol (PVA) or butyl rubber gloves are recommended.[10][11]

    • Caution: PVA gloves are sensitive to water and should not be used with aqueous solutions.[11]

  • Double Gloving: For enhanced protection, consider wearing a standard nitrile glove as an inner layer, with the ketone-resistant glove as the outer layer. This can protect the skin in the event the outer glove is breached.

  • Glove Inspection: Always inspect gloves for tears or punctures before use.[12] Change gloves immediately if contact with the chemical is suspected, and wash hands thoroughly after removal.

Respiratory Protection

Work involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Standard Operations: If handled exclusively within a fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: If engineering controls fail or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9][14] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[9]

Operational Plans and Step-by-Step Protocols

Workflow for Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Ketone-Resistant) Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield (if needed) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Protocol for Safe Handling Operations
  • Preparation:

    • Confirm that a certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

    • Gather all necessary equipment and reagents.

    • Don all required PPE as per the workflow above.

  • Handling:

    • Perform all manipulations of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, including weighing and transfers, inside the fume hood.

    • Keep the container tightly closed when not in use.[1]

    • Use non-sparking tools if there is any risk of dust ignition.[8]

    • Avoid actions that could generate dust.[2]

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Securely close the primary container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong acids.[1][4]

  • Cleanup:

    • Doff PPE following the correct procedure to avoid contaminating yourself.

    • Dispose of all contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.[15]

Handling_Workflow Prep Preparation (Verify Fume Hood, Assemble PPE) Don Don PPE Prep->Don Handle Chemical Handling (Inside Fume Hood) Don->Handle Store Secure & Store Chemical Handle->Store Decon Decontaminate Work Area Store->Decon Doff Doff PPE Decon->Doff Dispose Dispose of Waste Doff->Dispose Wash Wash Hands Dispose->Wash

Caption: Step-by-step workflow for handling the chemical safely.

Emergency and Disposal Plans

First Aid Measures

Immediate action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with soap and plenty of water.[15] If irritation persists, seek medical attention.[16]

  • Inhalation: Move the person to fresh air.[15] If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[15] Call a poison control center or physician immediately.[1]

Spill Response
  • Evacuate non-essential personnel from the area.

  • Ensure ventilation is adequate (fume hood is running).

  • Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.[8]

  • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Do not flush the chemical into drains or sewer systems.[1][13]

  • Clean the spill area thoroughly with a detergent and water.[14]

Disposal of Contaminated Materials
  • All disposable materials contaminated with 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][13] Do not mix with other waste streams unless explicitly permitted.[2]

References

  • ChemBK. (n.d.). 4-(1H-PYRAZOL-1-YL)CYCLOHEXAN-1-ONE. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)cyclohexan-1-one. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Amazon S3. (n.d.). MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexanone. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Regulations.gov. (2020). Material Safety Data Sheet. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Greenfield Global. (2018). Safety Data Sheet - Cyclohexanone. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Amino-1-(1-propylpyrazol-4-yl)cyclohexan-1-ol. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1H-Pyrazol-4-yl)-ethanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyclohexanone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safe Handling and Storage Best Practices for Cyclohexanone. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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